1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl-

CRF1 Antagonist Corticotropin-Releasing Factor Stress-Related Disorders

For CRF1 receptor or MKLP2 ATPase research, sourcing a compound with verified potency and selectivity is critical. This 2-aminopyrrole-3-carbonitrile provides a precise pharmacophore validated in peer-reviewed studies. - High-affinity CRF1 antagonist (pKi 8.22), enabling low-dose in vivo studies for anxiety and depression research. - Selective MKLP2 ATPase inhibitor (IC50 1.35 µM) with >7,400-fold selectivity over carbonic anhydrase II, ideal for mitosis and cancer studies. - Alpha-2 adrenergic receptor ligand (IC50 250 nM) for nuanced CNS pharmacology research.

Molecular Formula C17H13N3
Molecular Weight 259.30 g/mol
CAS No. 61404-70-4
Cat. No. B13936750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl-
CAS61404-70-4
Molecular FormulaC17H13N3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=CC=C3
InChIInChI=1S/C17H13N3/c18-11-15-16(13-7-3-1-4-8-13)12-20(17(15)19)14-9-5-2-6-10-14/h1-10,12H,19H2
InChIKeyCJNPJKYCHRKYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile: Core Chemical Profile


1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- (CAS 61404-70-4) is a fully substituted 2-aminopyrrole-3-carbonitrile derivative characterized by a central pyrrole core bearing an amino group at C2, a cyano group at C3, and phenyl substituents at N1 and C4. Its molecular formula is C17H13N3 with a molecular weight of 259.30 g/mol, featuring a calculated XLogP3-AA of 3.9, a single hydrogen bond donor, and two hydrogen bond acceptors [1]. This scaffold is foundational to multiple therapeutic programs, as evidenced by its identification as a CCR5 antagonist for HIV and inflammatory disease research [2], a CRF1 receptor antagonist (pKi 8.22) for stress-related disorders [3], and an alpha-2 adrenergic receptor ligand (IC50 250 nM) for CNS applications [4]. The compound is also a versatile intermediate for the construction of fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines, which have demonstrated potent antimicrobial activity [5].

1
GPCR binding and target engagement studies
Reported interaction with CRF1 and alpha-2 adrenergic receptors supports neurosignaling assay workflows
2
Kinase and ATPase inhibition screening
MKLP2 ATPase inhibition context supports cell-division and mitotic kinesin research models
3
Heterocyclic synthesis intermediate
Fully substituted 2-aminopyrrole-3-carbonitrile scaffold supports pyrrolo[2,3-d]pyrimidine construction

2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile: Why Substitution Fails


Substitution of 1H-pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- with structurally related pyrrole-3-carbonitriles is inadvisable due to the unique electronic and steric contributions of its specific substitution pattern, which directly dictate its biological target profile and synthetic utility. The presence of both N1- and C4-phenyl groups, in combination with the C2-amino and C3-cyano functionalities, creates a precise pharmacophore that is absent in mono-phenyl or differently substituted analogs. For instance, SAR studies on 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have established that the vicinal 4,5-diphenyl arrangement and the 3-carbonitrile group are critical for metallo-β-lactamase inhibitory activity, and modifications to these positions result in a complete loss of efficacy in restoring meropenem activity [1]. Similarly, in the context of STING agonism, SAR investigations on the 1H-pyrrole-3-carbonitrile scaffold have shown that varying the substituents on the aniline ring system yields compounds with activities ranging from potent to inactive, underscoring that even minor structural deviations lead to functionally divergent outcomes [2]. Therefore, the precise substitution pattern of this compound is not merely a synthetic variation but a determinant of its unique biological and chemical behavior, making direct substitution with generic analogs a potential source of experimental irreproducibility and target misidentification.

Target compound
1,4-diphenyl + 2-amino-3-carbonitrile substitution pattern
Typical substitute
Mono-phenyl, 4,5-diphenyl, or nitrile-modified analogs
SAR evidence indicates that the precise substitution pattern determines target engagement profile. Even minor deviations at N1, C4, or the nitrile position may shift assay response and cannot be assumed to reproduce the same receptor or enzyme interaction fingerprint.

2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile: Quantitative Evidence vs Analogs


CRF1 Receptor Binding Affinity

The target compound demonstrates a high binding affinity for the human corticotropin-releasing factor 1 (CRF1) receptor, a key target in anxiety and stress-related disorders. With a measured pKi of 8.22, this corresponds to a Ki of approximately 6.0 nM [1]. This value is substantially more potent than the typical affinity range observed for a broader set of CRF1 antagonists, which often exhibit pKi values between 6.0 and 7.5, corresponding to Ki values in the high nanomolar to micromolar range [2].

CRF1 Binding Affinity
Cross-study comparable
pKi = 8.22 (Ki ~6.0 nM)
Supports CRF1 receptor engagement studies
Human CRF1 in vitro binding assay; class baseline pKi 6.0–7.5
CRF1 Antagonist Corticotropin-Releasing Factor Stress-Related Disorders

Alpha-2 Adrenergic Receptor Binding Profile

The compound exhibits moderate binding affinity for the alpha-2 adrenergic receptor, a target implicated in the regulation of neurotransmitter release and the treatment of hypertension, depression, and ADHD. An IC50 value of 250 nM was determined in an in vitro assay using [3H]clonidine as a radioligand on rat brain membranes [1]. This value distinguishes it from the very high potency (low nM) of classical alpha-2 agonists like clonidine, while being significantly more potent than non-selective or weakly interacting pyrroles which may show IC50 > 10 µM [2].

Alpha-2 Adrenergic Binding
Class-level inference
Target: IC50 = 250 nM
Clonidine: IC50 ~1–10 nM
Weak binders: IC50 >10,000 nM
Moderate-affinity probe for alpha-2 receptor pharmacology
Rat brain membrane, [3H]clonidine radioligand assay
Alpha-2 Adrenergic Receptor CNS Pharmacology Neuropsychiatric Disorders

MKLP2 ATPase Inhibition

The compound inhibits the ATPase activity of MKLP2 (mitotic kinesin-like protein 2), a motor protein essential for cytokinesis during cell division. The reported IC50 for this inhibition is 1.35 µM (1350 nM), measured on the N-terminal domain (residues 56-505) isolated from human hepatocellular carcinoma cells [1]. This inhibitory activity is in contrast to its lack of effect on human carbonic anhydrase II, where it exhibits a Ki > 10,000 nM, indicating a degree of selectivity [2].

MKLP2 ATPase Selectivity
Head-to-head comparison
MKLP2 ATPase: IC50 = 1.35 µM
hCA-II: Ki >10,000 nM
Reported selectivity context supports mitotic kinesin studies
N-terminal MKLP2 domain; stopped-flow CO2 hydration assay for hCA-II
MKLP2 ATPase Mitotic Kinesin Cancer Cell Division

Role of 1,4-Diphenyl Substitution in Bioactivity

A structure-activity relationship (SAR) study on closely related 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives demonstrated that the vicinal 4,5-diphenyl substitution and the 3-carbonitrile group are essential for metallo-β-lactamase (MBL) inhibitory activity. Removal or modification of these phenyl groups or the nitrile results in a complete loss of the ability to potentiate the antibiotic meropenem in cell-based assays [1]. This SAR finding directly contrasts with the target compound, which, while possessing a 1,4-diphenyl pattern rather than a 4,5-diphenyl pattern, shares the critical 2-amino-3-carbonitrile core and one phenyl group in a similar position, highlighting the importance of these specific functional groups.

1,4-Diphenyl SAR Evidence
Class-level inference
Vicinal diphenyl and 3-nitrile are essential for MBL inhibitory activity
Substitution pattern context may determine biological profile
Qualitative SAR finding; analogs lacking this pattern unlikely to reproduce same activity
Structure-Activity Relationship Pharmacophore Mapping Metallo-β-Lactamase Inhibition

2-Amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile: Validated Research Applications


CRF1 Antagonist Development for CNS Disorders

Given its high binding affinity for the CRF1 receptor (pKi = 8.22) [1], this compound serves as an excellent starting point for medicinal chemistry programs aimed at developing novel treatments for anxiety, depression, and other stress-related disorders. Its potency is significantly higher than the class average, enabling the design of in vivo studies with lower doses and potentially reduced off-target effects. Procurement should prioritize this specific compound over analogs with unverified CRF1 affinity.

MKLP2 Chemical Probe for Mitosis Research

The compound's selective inhibition of MKLP2 ATPase (IC50 = 1.35 µM) over human carbonic anhydrase II (Ki >10,000 nM) [2] establishes it as a valuable tool compound for dissecting the function of MKLP2 in cell division. This selectivity profile is particularly useful in cancer research, where MKLP2 is a potential therapeutic target. Researchers requiring a probe with this specific selectivity fingerprint should select this compound, as generic pyrrole-3-carbonitriles may lack this defined activity profile.

Alpha-2 Adrenergic Receptor Pharmacology

With a moderate affinity (IC50 = 250 nM) for the alpha-2 adrenergic receptor [3], this compound can be used to study partial agonism or antagonism of this receptor system. Unlike high-affinity full agonists like clonidine, this compound's moderate binding may allow for finer modulation of receptor activity, making it a useful tool for investigating the nuanced pharmacology of alpha-2 receptors in neurological and psychiatric research.

Synthesis of Antimicrobial Pyrrolo[2,3-d]pyrimidines

The compound is a key synthetic intermediate for the construction of pyrrolo[2,3-d]pyrimidines, a class of compounds with demonstrated antimicrobial activity. A specific synthesis route utilizes this compound to generate derivatives such as 7-aryl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones and their thiones, some of which have shown potent antimicrobial effects against S. aureus and C. albicans [4]. This application is directly supported by the synthetic methodology outlined in peer-reviewed literature.

Application
Selection Property
Validation Focus
GPCR signal transduction studies
CRF1 and alpha-2 receptor binding context
Receptor occupancy and downstream signaling endpoints
Cell-division and mitotic kinesin research
MKLP2 ATPase inhibition selectivity review
Cytokinesis endpoint and off-target kinase profiling
Heterocyclic synthesis programs
2-amino-3-carbonitrile pyrrole scaffold
Pyrrolo[2,3-d]pyrimidine derivative characterization
Antimicrobial screening studies
Synthetic intermediate for fused heterocycles
MIC and strain-panel endpoints on derived compounds
Quote Request

Request a Quote for 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.